molecular formula C10H11BrO2 B3144817 Methyl 6-bromo-2,3-dimethylbenzoate CAS No. 5613-30-9

Methyl 6-bromo-2,3-dimethylbenzoate

Cat. No.: B3144817
CAS No.: 5613-30-9
M. Wt: 243.10 g/mol
InChI Key: WYQXJINJCATPRZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol. It belongs to the family of benzoate esters and is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-2,3-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,3-dimethylbenzoic acid followed by esterification with methanol. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The esterification process involves the reaction of the brominated benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 2,3-dimethylbenzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the methyl groups can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoates, while reduction reactions produce the corresponding benzoic acid derivatives.

Scientific Research Applications

Methyl 6-bromo-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2,3-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, its ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-2,3-dimethoxybenzoate: This compound has similar structural features but with methoxy groups instead of methyl groups.

    Methyl 2-bromobenzoate: It lacks the additional methyl groups and has a different substitution pattern on the benzene ring.

Uniqueness

Methyl 6-bromo-2,3-dimethylbenzoate is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

methyl 6-bromo-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQXJINJCATPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293432
Record name Methyl 6-bromo-2,3-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-30-9
Record name Methyl 6-bromo-2,3-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5613-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-2,3-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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